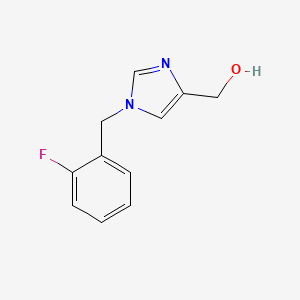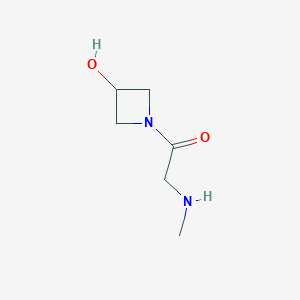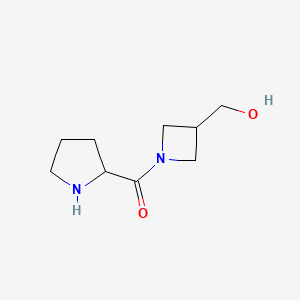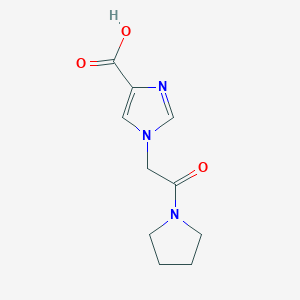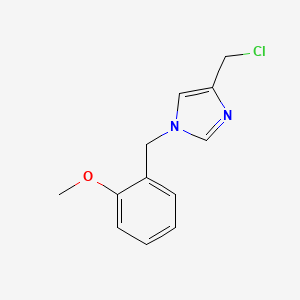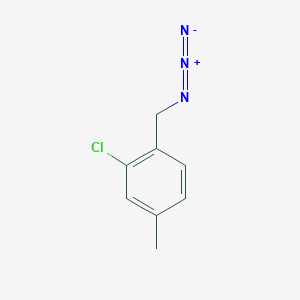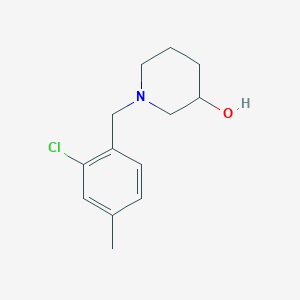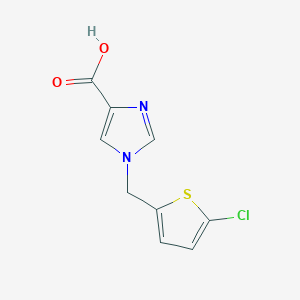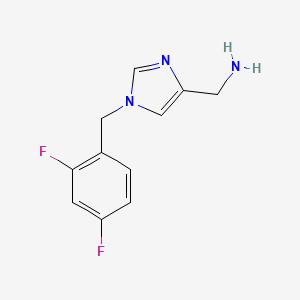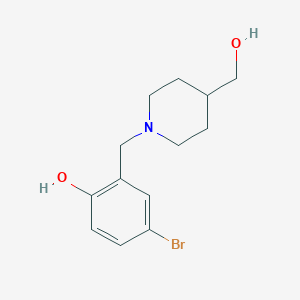
4-Bromo-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol
Vue d'ensemble
Description
“4-Bromo-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol” is a complex organic compound. It is related to the class of compounds known as pinacol boronic esters , which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been described . This process allows for formal anti-Markovnikov alkene hydromethylation . Another synthesis method involves the Petasis reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various geometric parameters such as bond angles, bond lengths, and dihedral angles .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex. As mentioned earlier, one of the reactions could be a catalytic protodeboronation of pinacol boronic esters . Other reactions could involve free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Complex Molecule Synthesis : Research into similar compounds has led to the synthesis of complex molecules, aiming to model the active sites of type 3 copper proteins, which are crucial for understanding enzymatic activities such as catecholase. For instance, compounds with structural similarities were synthesized to study the influence of a thioether group near the metal site, revealing insights into the mimicry of enzyme active sites (Merkel et al., 2005).
Coordination Chemistry and Biological Activity
- Unique Coordination Chemistry : Another study explored the role of substituents on the coordination chemistry of Copper (II), utilizing Schiff-base ligands similar to the query compound. This research demonstrated how different groups affect bromination, magnetic properties, and the structure of Copper (II) complexes, contributing to the field of coordination chemistry (Majumder et al., 2016).
Molecular Modeling and Pharmacological Potential
- Pharmacological Applications : The structural features of compounds structurally related to "4-Bromo-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol" have been utilized to synthesize novel non-peptide CCR5 antagonists, indicating potential applications in designing drugs targeting CCR5 receptors, which are significant in HIV-1 infection and cancer research (Bi, 2014).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , its action could result in the formation of new carbon–carbon bonds.
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other functional groups.
Propriétés
IUPAC Name |
4-bromo-2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-1-2-13(17)11(7-12)8-15-5-3-10(9-16)4-6-15/h1-2,7,10,16-17H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEZLPNRUXWDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



